![molecular formula C31H20Na4O10 B13799727 Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate CAS No. 67892-57-3](/img/structure/B13799727.png)
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate is a complex organic compound with the molecular formula C31H20Na4O10 . This compound is known for its unique structure, which includes multiple carboxylate groups and phenoxy linkages. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate typically involves multiple steps. One common method is the reaction of 3,4-dicarboxylatophenoxybenzene with 4-(2-bromo-2-methylpropyl)phenol under basic conditions to form the intermediate compound. This intermediate is then reacted with phthalic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate can undergo various chemical reactions, including:
Oxidation: The carboxylate groups can be oxidized to form corresponding carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
作用機序
The mechanism of action of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate involves its interaction with specific molecular targets. The carboxylate groups can form strong ionic bonds with metal ions, while the phenoxy groups can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): Similar in having multiple carboxylate groups but differs in its chelating properties.
Tetrasodium pyrophosphate (TSPP): Similar in having multiple sodium ions but differs in its phosphate groups.
特性
CAS番号 |
67892-57-3 |
|---|---|
分子式 |
C31H20Na4O10 |
分子量 |
644.4 g/mol |
IUPAC名 |
tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-3-7-19(8-4-17)40-21-11-13-23(27(32)33)25(15-21)29(36)37)18-5-9-20(10-6-18)41-22-12-14-24(28(34)35)26(16-22)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChIキー |
OMMYRRROPNMZAF-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


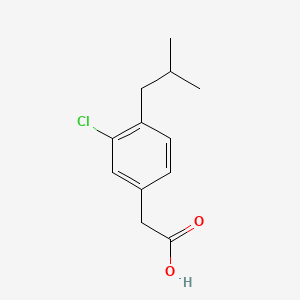
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
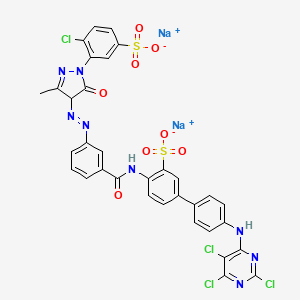

![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
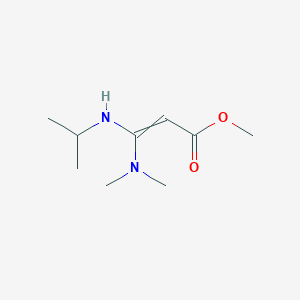
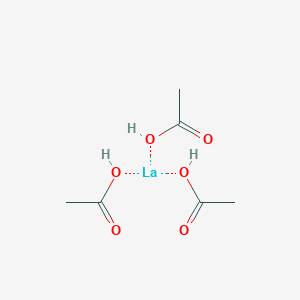
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
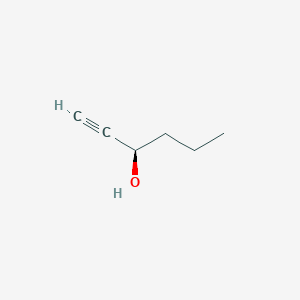
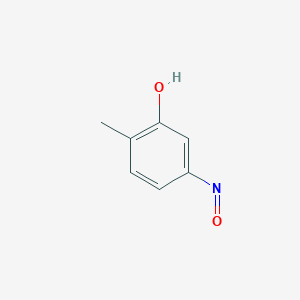

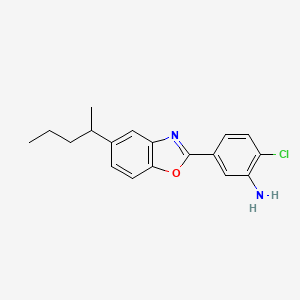
![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)
